![molecular formula C17H20N4O5S B2655522 N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1797974-95-8](/img/structure/B2655522.png)
N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . These structures are found in many important natural and synthetic biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives are generally synthesized through reactions with aromatic C-nucleophiles . The synthesis often involves the formation of the pyrrolidine ring from acyclic precursors .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine and pyrimidine rings. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Scientific Research Applications
Novel Synthesis and Antifungal Activity
Sulfonamides, including structures related to the compound , have been synthesized and tested for their antifungal activity. For instance, sulfonamides containing pyrroles and pyrrolo[2,3-d]pyrimidines exhibited remarkable antifungal activity compared to standard fungicides (El-Gaby et al., 2002). This underscores the potential of such compounds in developing new antifungal agents.
Antitumor Evaluation
Sulfonamide derivatives have been evaluated for their antitumor properties. Research on 7-deazapurine (pyrrolo[2,3-d]pyrimidine) and 3-deazapurine (imidazo[4,5-c]pyridine) nucleosides related to sulfenosine, sulfinosine, and sulfonosine showed varying degrees of antileukemic activity in mice, suggesting the therapeutic potential of sulfonamide derivatives in cancer treatment (Ramasamy et al., 1990).
Structural and Biological Active Sulfonamide Hybrids
The integration of sulfonamides with other biologically active scaffolds has led to the creation of hybrid compounds with varied pharmacological activities. Recent advances have highlighted the development of two-component sulfonamide hybrids showing significant antibacterial, antitumor, and anti-neuropathic pain activities, among others (Ghomashi et al., 2022). These findings indicate the versatility of sulfonamide compounds in medicinal chemistry.
Enzyme Inhibition Studies
Sulfonamide compounds have been studied extensively for their ability to inhibit various enzymes, demonstrating significant potential in treating diseases associated with enzyme dysregulation. For example, a class of sulfonamides showed effectiveness as inhibitors of carbonic anhydrase I and II, enzymes involved in many physiological processes (Gokcen et al., 2016).
Future Directions
properties
IUPAC Name |
N-(2-methoxy-4-pyrrolidin-1-ylpyrimidin-5-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S/c1-24-17-18-11-13(16(19-17)21-6-2-3-7-21)20-27(22,23)12-4-5-14-15(10-12)26-9-8-25-14/h4-5,10-11,20H,2-3,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBLJTOCZFUGIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=N1)N2CCCC2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide |
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